5-chloro-N-(1-(thiophen-2-yl)propan-2-yl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(1-(thiophen-2-yl)propan-2-yl)thiophene-2-sulfonamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 5-chloro-N-(1-(thiophen-2-yl)propan-2-yl)thiophene-2-sulfonamide involves several steps. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent . Industrial production methods often involve these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-chloro-N-(1-(thiophen-2-yl)propan-2-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Condensation: This reaction involves the combination of two molecules with the elimination of a small molecule, such as water.
Scientific Research Applications
5-chloro-N-(1-(thiophen-2-yl)propan-2-yl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1-(thiophen-2-yl)propan-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 5-chloro-N-(1-(thiophen-2-yl)propan-2-yl)thiophene-2-sulfonamide include other thiophene derivatives such as suprofen and articaine. These compounds share the thiophene ring system but differ in their substituents and specific applications. For example, suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The uniqueness of this compound lies in its specific structure and the resulting properties and applications.
Biological Activity
5-chloro-N-(1-(thiophen-2-yl)propan-2-yl)thiophene-2-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological profiles.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C11H12ClN1O2S2. Its structure features a thiophene ring, which is known for contributing to various biological activities due to its electron-rich nature.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : The compound has been evaluated for its efficacy against various bacterial strains. Studies indicate that it exhibits significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has shown cytotoxic effects in vitro against several cancer cell lines, including MCF-7 (breast cancer) and U937 (monocytic leukemia). The mechanism appears to involve apoptosis induction, as evidenced by increased levels of p53 and caspase activation .
Antimicrobial Evaluation
A study conducted on various derivatives of thiophene-based compounds highlighted the antimicrobial potential of this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several pathogens, demonstrating promising results:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.25 |
Escherichia coli | 0.50 |
Pseudomonas aeruginosa | 0.75 |
These results indicate that the compound could be a candidate for further development as an antimicrobial agent .
Anticancer Studies
In vitro studies have shown that the compound induces apoptosis in cancer cell lines. For instance, in MCF-7 cells, treatment with varying concentrations resulted in significant cytotoxicity with IC50 values around 10 µM:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10 |
U937 | 15 |
HeLa | 12 |
Flow cytometry assays confirmed that the compound activates apoptotic pathways, leading to cell death in a dose-dependent manner .
The proposed mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival. The sulfonamide group may play a crucial role in interacting with target proteins, disrupting their function and leading to enhanced apoptosis in malignant cells.
Properties
IUPAC Name |
5-chloro-N-(1-thiophen-2-ylpropan-2-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2S3/c1-8(7-9-3-2-6-16-9)13-18(14,15)11-5-4-10(12)17-11/h2-6,8,13H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNXKFBRIVSQTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NS(=O)(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.